

Comprehensive Clinical Trial Guidelines: Maralixibat Inclusion Criteria & Study Protocols for Researchers

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Compound Focus: Maralixibat Chloride

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Drug Background & Mechanism of Action

Maralixibat (marketed as LIVMARLI) is an **orally administered minimally absorbed** inhibitor of the **ileal bile acid transporter (IBAT)** that targets the enterohepatic circulation of bile acids. By blocking the IBAT protein in the distal ileum, maralixibat **reduces bile acid reabsorption**, thereby decreasing systemic bile acid accumulation and alleviating the manifestations of cholestatic liver diseases. The drug has received **FDA approval** for treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) aged ≥ 3 months and Progressive Familial Intrahepatic Cholestasis (PFIC) patients aged ≥ 12 months, making it the **first pharmacologic therapy** specifically approved for these indications. [1] [2] [3]

The **novel mechanism of action** of maralixibat represents a significant advancement in the management of cholestatic liver diseases, which previously relied heavily on surgical interventions such as biliary diversion or liver transplantation. Clinical evidence demonstrates that maralixibat not only reduces pruritus but also improves **serum bile acid (sBA) levels**, growth parameters, and quality of life measures. Additionally, long-term studies suggest potential improvement in **transplant-free survival**, positioning maralixibat as a disease-modifying therapy rather than merely symptomatic treatment. [3] [4]

General Inclusion & Exclusion Criteria

Common Eligibility Principles

Across clinical trials, maralixibat study populations have shared **core eligibility requirements** centered around confirmed diagnoses, age parameters, and baseline symptom severity. The **inclusion criteria** consistently require: (1) **genetically confirmed diagnosis** of relevant cholestatic disorder (ALGS or specific PFIC subtypes); (2) **presence of clinically significant pruritus** typically defined as ItchRO(Obs) ≥ 2 ; (3) **elevated serum bile acids** ($>3x$ upper limit of normal in most studies); and (4) **written informed consent** from guardians/parents with assent when appropriate. These universal elements ensure study populations have confirmed disease pathology with measurable symptoms for efficacy assessment. [5] [3] [4]

The **exclusion criteria** commonly applied across trials focus on patient safety and minimizing confounding variables: (1) **decompensated cirrhosis** or imminent need for liver transplantation; (2) **severe diarrhea** or other gastrointestinal conditions that could be exacerbated by treatment; (3) **concurrent use of bile acid binding resins** (requires 4-hour separation if necessary); (4) **predicted complete absence of BSEP protein** in PFIC type 2 patients; and (5) **other significant liver diseases** that could interfere with assessment. These exclusion parameters aim to identify populations most likely to benefit while minimizing risks. [5] [2] [4]

Special Considerations for Pediatric Populations

Pediatric studies of maralixibat require **stringent safety monitoring** with specific considerations for **developmental stages** and **growth parameters**. For infant populations (<12 months), additional requirements include **gestational age at birth** ≥ 36 weeks (or postmenstrual age ≥ 36 weeks for premature infants) and **minimum body weight** of 2.5 kg. These criteria address the unique vulnerabilities of infant populations while ensuring safe pharmacokinetic profiles. The RISE study (NCT04729751) specifically evaluated maralixibat in patients 3 months to 1 year of age, establishing safety data for this vulnerable population. [5] [3]

Population-Specific Eligibility Criteria

Table 1: Key Inclusion Criteria Across Different Patient Populations

Population	Age Range	Diagnostic Requirements	Baseline Symptom Severity	Key Laboratory Parameters
ALGS (General)	≥3 months to 18 years	Genotyped mutation in JAG1 [3]	ItchRO(Obs) ≥2.0 [3]	sBA >3× ULN for age [4]
PFIC (BSEP/FIC1)	12 months to 18 years	Mutated alleles in ABCB11 or ATP8B1 [4]	Clinically significant pruritus	sBA >3× ULN, GGT <100 IU/L [4]
Infants (Special Population)	≥31 days to <12 months	Diagnosis of ALGS or PFIC [5]	Symptoms of cholestasis	Weight ≥2.5 kg, gestational age ≥36 weeks [5]
Adolescent/Adult Transition	≥16 years	Prior maralixibat exposure or new patient [6]	ItchRO(Obs) ≥2 for 2 consecutive weeks [6]	Willingness to continue long-term monitoring

Table 2: Key Exclusion Criteria Across Different Patient Populations

Exclusion Category	ALGS Trials	PFIC Trials	Infant Studies
Surgical History	No surgical biliary diversion [1]	No surgical biliary diversion [4]	No surgical disruption of enterohepatic circulation [5]
Hepatic Function	No decompensated cirrhosis [5]	No decompensated cirrhosis [4]	No decompensated cirrhosis or imminent transplant need [5]
Genetic Subtypes	Not applicable	PFIC type 2 with severe BSEP defect [2] [4]	PFIC type 2 with severe BSEP defect [2]
Concurrent Conditions	No interfering intestinal disorders	No severe diarrhea [4]	No conditions affecting drug absorption/metabolism [5]

Exclusion Category	ALGS Trials	PFIC Trials	Infant Studies
	[5]		

Alagille Syndrome (ALGS) Criteria

The **ICONIC trial** (NCT02160782) established the foundational eligibility framework for ALGS studies, requiring **genetically confirmed JAG1 mutation** and moderate-to-severe pruritus (ItchRO[Obs] ≥ 2). The baseline characteristics of enrolled participants showed a **mean age of 5.4 years** (SD 4.2) with **mean baseline ItchRO(Obs) score of 2.9** and **mean sBA level of 283 $\mu\text{mol/L}$** . Notably, 94% of participants had previously received treatments for pruritus, including ursodeoxycholic acid (81%) and rifampicin (74%), indicating a refractory population. Recent real-world evidence has expanded understanding of eligibility to include patients who would have been excluded from initial trials, such as those with **prior biliary diversion, concomitant medication reductions, or those under transplant consideration**. [1] [3]

Progressive Familial Intrahepatic Cholestasis (PFIC) Criteria

The **INDIGO trial** (NCT02057718) established distinct eligibility parameters for PFIC populations, with particular emphasis on **genetic subtyping** as a critical determinant of treatment response. The study enrolled patients with either **FIC1 deficiency (ATP8B1 mutations)** or **BSEP deficiency (ABCB11 mutations)**, with stringent requirements for **GGT levels < 100 IU/L** at screening to distinguish these PFIC subtypes from other cholestatic disorders. A key finding was that **response to maralixibat was highly dependent on PFIC subtype**, with patients having **non-truncating BSEP mutations (nt-BSEP)** showing the most significant improvements in sBA levels and pruritus. This highlights the importance of **comprehensive genotyping** during screening processes. [4]

Detailed Assessment Protocols & Methodologies

Efficacy Endpoint Measurements

Pruritus assessment represents the primary efficacy endpoint in maralixibat trials, measured using the **Itch Reported Outcome (ItchRO) tool**. This validated instrument uses a **0-4 point scale** where 0 represents no itching and 4 indicates very severe itching, with a **≥1-point reduction** considered clinically meaningful. The assessment takes into account **itch-related symptoms** including skin damage, sleep disturbances, and irritability. ItchRO(Obs) is completed by caregivers for younger children, while ItchRO(Pt) is completed independently by participants aged ≥9 years or with caregiver assistance for children aged 5-8 years. Assessments are typically conducted **twice daily** (morning and evening) to capture diurnal variations, with baseline scores calculated as the average of daily scores over **2 consecutive weeks** during screening. [3]

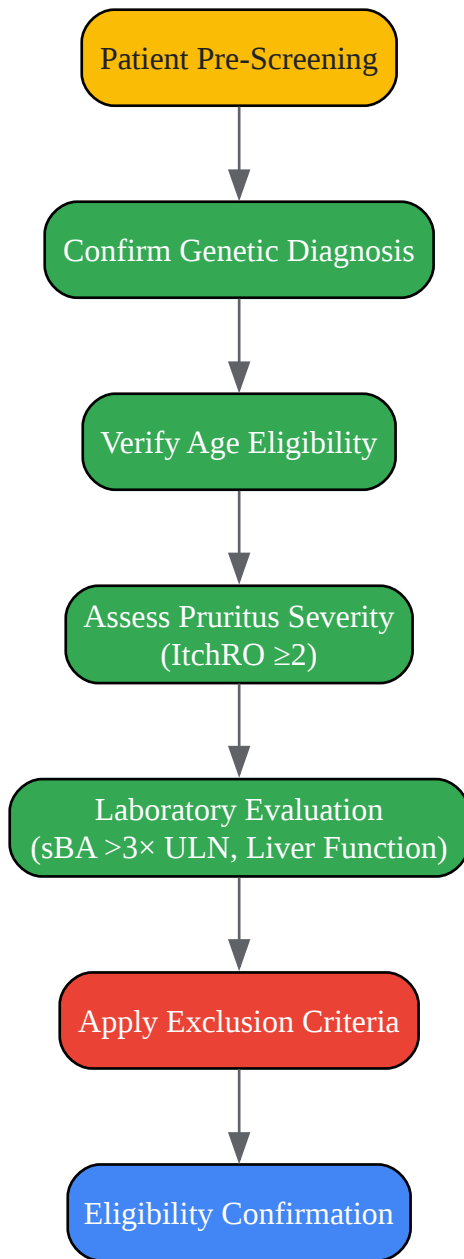
Serum bile acid (sBA) monitoring serves as a key biochemical endpoint, with measurements obtained through **fasting blood samples** collected at consistent times relative to dosing. The analytical methodology typically involves **enzymatic or chromatographic techniques** with established reference ranges. In PFIC trials, **sBA response** is specifically defined as reduction in sBA of **>75% from baseline** or absolute concentrations **<102 μmol/L**, thresholds derived from surgical literature that correlate with long-term native liver survival. For reliable assessment, the average of **multiple pre-dose measurements** during screening establishes the baseline, with periodic monitoring throughout the study including around dose adjustments. [3] [4]

Additional Monitoring Parameters

Growth and nutritional parameters are critical secondary endpoints, particularly in pediatric populations. **Z-scores for height and weight** are calculated using WHO growth standards, with measurements obtained at each study visit using calibrated equipment. **Fat-soluble vitamin (FSV) levels** (A, D, E, K) are monitored through serum concentrations at baseline and periodic intervals, with additional monitoring for clinical signs of deficiency such as bone fractures or bleeding tendencies. **Liver function tests** including total and direct bilirubin, ALT, AST, GGT, and cholesterol are tracked, with particular attention to patterns that may indicate disease progression versus drug-related effects. [6] [3]

Visual Experimental Workflows

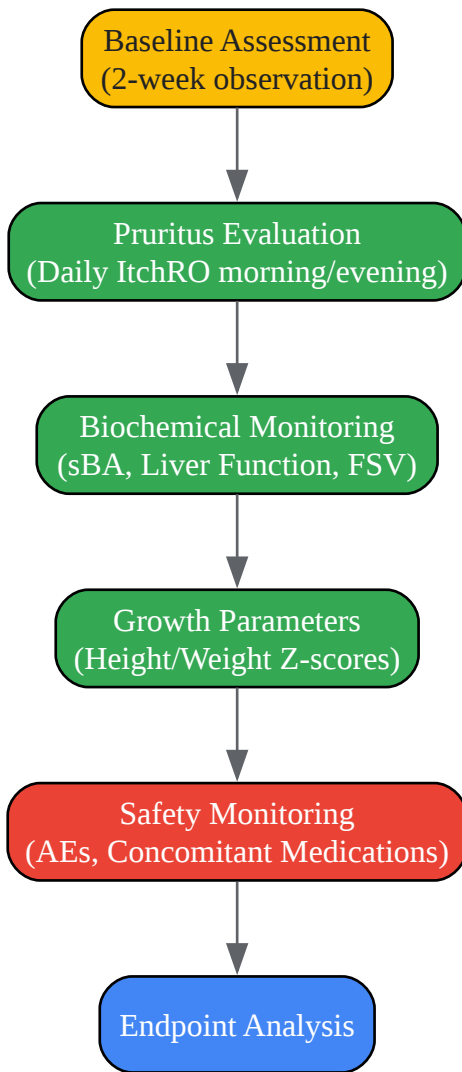
Patient Screening & Eligibility Determination



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Figure 1: Patient Screening and Eligibility Determination Workflow

Efficacy Assessment Methodology



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Figure 2: Efficacy Assessment Methodology and Monitoring Schedule

Safety Monitoring & Management Protocols

Common Adverse Event Monitoring

Gastrointestinal events represent the most frequently observed adverse effects, with **diarrhea** being particularly common. Investigators should implement **proactive monitoring** for new or worsening gastrointestinal symptoms, including tracking stool frequency and consistency using standardized tools like

the **Bristol Stool Scale**. Protocol-defined management strategies include **dose adjustment** or temporary interruption for severe cases, with particular attention to signs of dehydration. Additionally, **liver function monitoring** is essential, as elevations in transaminases or bilirubin may occur against the background of underlying liver disease. The prescribing information recommends **blood tests and physical examinations** before initiation and during treatment to distinguish drug-induced liver injury from natural disease progression. [2] [3]

Special Safety Considerations

Fat-soluble vitamin (FSV) deficiency requires particular attention as it is common in cholestatic patients and may worsen during treatment. Protocols mandate **baseline and periodic monitoring** of vitamin A, D, E, and K levels, with supplementation adjustments based on results. Additionally, **growth parameters** should be closely tracked in pediatric patients, as improvements may indicate treatment effectiveness while declines may signal disease progression or nutritional issues. For patients transitioning from childhood to adulthood, **long-term monitoring** should include bone health assessments, as FSV deficiencies may impact bone density. These comprehensive safety protocols ensure that risks are identified and managed appropriately throughout the treatment course. [2] [3]

Conclusion

The inclusion criteria and assessment protocols for maralixibat clinical trials have evolved substantially from initial randomized controlled trials to real-world evidence generation. The **stringent eligibility requirements** of early phase studies established the foundation for efficacy and safety, while subsequent **expanded access programs** have demonstrated the drug's utility in broader clinical contexts. Researchers should note the **critical importance of genetic subtyping** particularly for PFIC patients, as response correlates strongly with specific mutation types. Additionally, the **validated patient-reported outcome measures** and systematic safety monitoring frameworks provide robust methodological approaches applicable to other rare disease drug development programs.

The continuing investigation of maralixibat for other conditions such as **cystic fibrosis-associated constipation** (NCT06413368) demonstrates the expanding therapeutic potential of IBAT inhibition. As

research progresses, further refinement of eligibility criteria and assessment methodologies will continue to optimize patient selection and outcomes assessment for this novel therapeutic approach. [7]

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